6-Formyl-2-hydroxy-3-methylbenzoic acid

Catalog No.
S15869435
CAS No.
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Formyl-2-hydroxy-3-methylbenzoic acid

Product Name

6-Formyl-2-hydroxy-3-methylbenzoic acid

IUPAC Name

6-formyl-2-hydroxy-3-methylbenzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(4-10)7(8(5)11)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

FKFVDCBRSHMMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C(=O)O)O

6-Formyl-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H10O4C_{11}H_{10}O_4. It is a derivative of benzoic acid characterized by the presence of a formyl group at the sixth position, a hydroxyl group at the second position, and a methyl group at the third position of the benzene ring. This compound exhibits multiple functional groups, which contribute to its reactivity and potential applications in various fields such as pharmaceuticals and organic synthesis.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions allow for diverse modifications of the compound, making it valuable for synthetic chemistry.

Research indicates that 6-formyl-2-hydroxy-3-methylbenzoic acid may exhibit biological activities, particularly in relation to its interaction with enzymes and proteins. The presence of both the hydroxyl and formyl groups enhances its potential to participate in hydrogen bonding and covalent interactions, which can influence biochemical pathways. Studies have suggested that derivatives of this compound may possess anti-inflammatory and anti-cancer properties, although further research is required to fully elucidate these effects.

Several methods exist for synthesizing 6-formyl-2-hydroxy-3-methylbenzoic acid:

  • Vilsmeier-Haack Reaction: This method involves the formylation of 2-hydroxy-3-methylbenzoic acid using a Vilsmeier reagent (commonly N,N-dimethylformamide and phosphorus oxychloride) under controlled conditions.
  • Oxidative Methods: The compound can also be synthesized through the oxidation of 2-hydroxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings, ensuring high yields and purity.

6-Formyl-2-hydroxy-3-methylbenzoic acid has various applications, including:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Organic Synthesis: Its functional groups make it an excellent precursor for synthesizing more complex organic molecules.
  • Coordination Chemistry: As a ligand, it can coordinate with transition metals, which is useful in catalysis and material science.

Interaction studies have shown that 6-formyl-2-hydroxy-3-methylbenzoic acid can bind to various biological targets. Its formyl group allows for covalent bonding with nucleophilic sites on proteins, while the hydroxyl group facilitates hydrogen bonding interactions. This dual capability enhances its binding affinity and specificity towards certain enzymes and receptors, potentially modulating their activity.

Several compounds share structural features with 6-formyl-2-hydroxy-3-methylbenzoic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
3-Hydroxybenzoic acidHydroxyl group at position 3Lacks formyl and methyl groups; primarily used in dyes.
2-Hydroxy-5-methylbenzoic acidHydroxyl at position 2 and methyl at position 5No formyl group; used in pharmaceuticals.
3-Formylbenzoic acidFormyl group at position 3Lacks hydroxyl and methyl groups; used in organic synthesis.
4-Hydroxy-3-methylbenzoic acidHydroxyl at position 4 and methyl at position 3Different reactivity due to positional variation.

Uniqueness

The uniqueness of 6-formyl-2-hydroxy-3-methylbenzoic acid lies in its combination of functional groups—specifically, the presence of both a formyl and hydroxyl group on the aromatic ring. This configuration allows for versatile chemical transformations and interactions not typically found in simpler analogs, making it a valuable compound for further study in synthetic chemistry and medicinal applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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